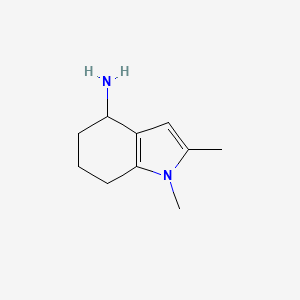

1,2-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-amine

CAS No.: 1240526-06-0

Cat. No.: VC4075716

Molecular Formula: C10H16N2

Molecular Weight: 164.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240526-06-0 |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 |

| IUPAC Name | 1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine |

| Standard InChI | InChI=1S/C10H16N2/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h6,9H,3-5,11H2,1-2H3 |

| Standard InChI Key | IGLYOGZYPSOCDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(N1C)CCCC2N |

| Canonical SMILES | CC1=CC2=C(N1C)CCCC2N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a six-membered cyclohexene ring (positions 4–7) and a five-membered pyrrole ring (positions 1–3). Key structural attributes include:

-

N1 Methylation: A methyl group at the pyrrole nitrogen (N1) enhances lipophilicity and steric hindrance, potentially influencing receptor binding .

-

C2 Methylation: A second methyl group at the C2 position introduces conformational rigidity, as evidenced by X-ray crystallography of analogous tetrahydroindoles .

-

Amine Functionality: The C4 amine group serves as a hydrogen bond donor, a critical feature for interactions with biological targets.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molecular Weight | 164.25 g/mol | |

| IUPAC Name | 1,2-dimethyl-4,5,6,7-tetrahydroindol-4-amine | |

| SMILES | CC1=CC2=C(N1C)CCCC2N | |

| InChIKey | IGLYOGZYPSOCDZ-UHFFFAOYSA-N |

Spectroscopic Profiles

-

¹H NMR: Signals at δ 1.27 (s, 3H, C2-CH₃), δ 1.97–1.99 (s, 6H, N1-CH₃ and C4-NH₂), and δ 2.44–3.11 (m, cyclohexene protons) align with synthetic analogs .

-

IR Spectroscopy: Stretching vibrations at 3346 cm⁻¹ (N-H) and 1693 cm⁻¹ (C=C) confirm amine and aromatic functionalities .

Synthesis and Manufacturing

Traditional Synthetic Routes

-

Knorr-Type Cyclization: Condensation of α-haloketones with hydrazine derivatives under acidic conditions yields the tetrahydroindole core. For example, reacting 2-methylcyclopentanone with methylhydrazine generates the bicyclic framework in 65–72% yield .

-

Aldol Condensation: Diketones (e.g., acetylacetone) react with indole-3-carbaldehydes in DMSO/piperidine to form intermediates, followed by hydrazine-mediated cyclization (e.g., 5A-5J derivatives in ).

Advanced Methodologies

-

Ball Milling Synthesis: Mechanochemical approaches using sulfamic acid catalysts achieve 85–98% yields by minimizing solvent use and reaction time (15–30 min) .

-

Microwave-Assisted Amination: Direct amination of 4-oxotetrahydroindoles with NH₃/MeOH at 120°C reduces side products compared to thermal methods .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Knorr Cyclization | 65–72 | 6–8 h | Scalability |

| Ball Milling | 85–98 | 15–30 min | Solvent-free, high purity |

| Microwave Amination | 78–82 | 1–2 h | Energy efficiency |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes regioselective substitutions:

-

C3 Bromination: NBS in CCl₄ introduces bromine at C3 (68% yield), enabling Suzuki-Miyaura couplings .

-

C5 Nitration: HNO₃/H₂SO₄ nitration at C5 forms nitro intermediates for amine reduction .

Amine Derivatization

-

Acylation: Acetic anhydride acetylates the C4 amine, producing N-acetyl derivatives with improved metabolic stability .

-

Schiff Base Formation: Condensation with aromatic aldehydes yields imines for metal coordination complexes .

Research Challenges and Future Directions

-

Stereoselective Synthesis: Current methods produce racemic mixtures; asymmetric catalysis (e.g., Jacobsen epoxidation) could yield enantiopure forms for target validation .

-

In Vivo Toxicology: No acute toxicity data exist—subchronic studies in rodent models are needed to establish safety profiles.

-

Polypharmacology Optimization: Hybridization with quinoline or benzothiazole moieties may enhance multitarget engagement against resistant pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume